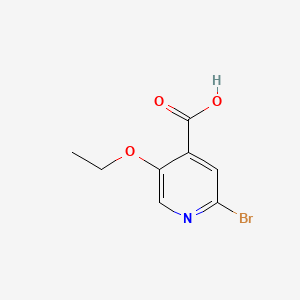
2-Bromo-5-ethoxyisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-ethoxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a bromine atom at the second position and an ethoxy group at the fifth position on the isonicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxyisonicotinic acid typically involves the bromination of 5-ethoxyisonicotinic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and reactors ensures consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-ethoxyisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinic acid derivatives.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Reduction Reactions: Products include alcohols and amines.
Aplicaciones Científicas De Investigación
2-Bromo-5-ethoxyisonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-ethoxyisonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting bacterial enzymes, thereby preventing the synthesis of essential biomolecules. The bromine atom enhances the compound’s ability to form stable complexes with target enzymes, leading to effective inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxyisonicotinic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
Isonicotinic acid: Lacks the bromine and ethoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-5-ethoxyisonicotinic acid is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical reactivity and biological activity. The ethoxy group enhances its solubility in organic solvents, while the bromine atom increases its electrophilicity, making it a versatile intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-bromo-5-ethoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-6-4-10-7(9)3-5(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
Clave InChI |
DWSHHWMRTVLJFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(C=C1C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















